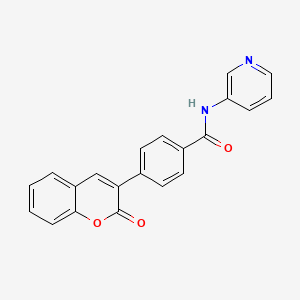
(2,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone, also known as DNP, is a chemical compound that has been widely studied for its scientific research applications. DNP is a yellow crystalline solid that is soluble in organic solvents and is commonly used in laboratory experiments to investigate various biological and biochemical processes.
Mécanisme D'action
(2,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone acts as an uncoupling agent, disrupting the normal coupling between the electron transport chain and ATP synthesis in mitochondria. This leads to an increase in the proton gradient across the mitochondrial membrane, which in turn leads to an increase in the rate of oxygen consumption and heat production.
Biochemical and Physiological Effects:
(2,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone has been shown to increase metabolic rate and promote weight loss in animal models. However, it can also cause hyperthermia, dehydration, and other adverse effects in high doses. (2,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone has also been shown to have potential neuroprotective effects in certain disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone in laboratory experiments is its ability to uncouple oxidative phosphorylation in a controlled manner, allowing researchers to investigate the effects of mitochondrial uncoupling on cellular metabolism. However, (2,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone can also be toxic in high doses and must be handled with care.
Orientations Futures
Future research on (2,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone could focus on its potential therapeutic applications, particularly in the treatment of metabolic disorders such as obesity and diabetes. Additionally, further studies could investigate the mechanisms underlying the neuroprotective effects of (2,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone and its potential as a treatment for neurodegenerative diseases. Finally, research could explore the development of new uncoupling agents with improved safety profiles for use in scientific research.
Méthodes De Synthèse
(2,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone can be synthesized through a multi-step process involving the reaction of 2,4-dimethylbenzaldehyde with 4-methyl-3-nitrobenzaldehyde in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
(2,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone has been extensively studied for its scientific research applications, particularly in the field of biochemistry. It has been used as a tool to investigate the mechanisms of oxidative phosphorylation and energy metabolism in cells. (2,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone has also been used to study the effects of mitochondrial uncoupling on cellular respiration and ATP production.
Propriétés
IUPAC Name |
(2,4-dimethylphenyl)-(4-methyl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-4-7-14(12(3)8-10)16(18)13-6-5-11(2)15(9-13)17(19)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOGAUZSVMLMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5820249.png)
![4-({2-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820252.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5820257.png)

![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5820262.png)
![5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5820264.png)
![2-(4-mesityl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5820272.png)
![1-ethyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5820276.png)


![N-{4-[(4-methylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5820305.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B5820307.png)